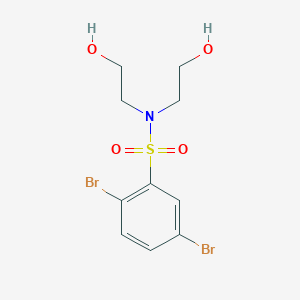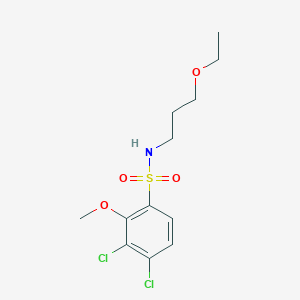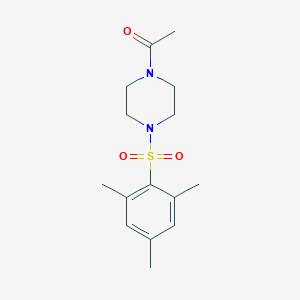
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sunitinib has shown promising results in preclinical and clinical trials, and it is currently approved for the treatment of several types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
Mécanisme D'action
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline works by inhibiting the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline also has limitations for lab experiments. It can be expensive to synthesize and may have off-target effects on other kinases, leading to potential toxicity.
Orientations Futures
There are several future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline. One area of research is the development of new analogs of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline treatment. Finally, there is ongoing research on the combination of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with other cancer therapies, such as immunotherapy, to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline involves several steps, starting with the reaction of 4-methoxyaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-methoxyaniline. This intermediate is then reacted with piperidine and sulfur dioxide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide with 3-chloro-5-fluoroaniline to form 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline.
Applications De Recherche Scientifique
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Propriétés
Nom du produit |
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline |
|---|---|
Formule moléculaire |
C14H22N2O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-methoxy-N,N-dimethyl-3-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)12-7-8-13(19-3)14(11-12)20(17,18)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
Clé InChI |
XBMKASHQVYPPKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)


